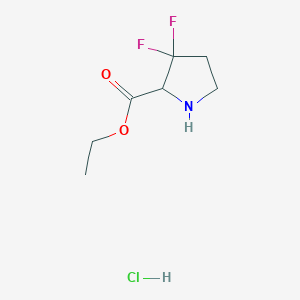

Ethyl 3,3-difluoropyrrolidine-2-carboxylate hydrochloride

Description

Historical Context of Fluorinated Pyrrolidine Derivatives

The exploration of fluorinated pyrrolidines began in the late 20th century, driven by the pharmaceutical industry’s need for metabolically stable bioisosteres. Early work focused on monofluorinated analogs, but the discovery that 3,3-difluorination conferred enhanced conformational rigidity and metabolic stability shifted focus to difluorinated derivatives. A landmark 2005 synthesis by Xu et al. demonstrated that 3,3-difluoropyrrolidine could be efficiently produced via Claisen rearrangement of 3-oxo-pyrrolidine-1-carboxylate intermediates, followed by ruthenium(VIII)-catalyzed oxidation and borane reduction. This two-step process, yielding the free base in 65% overall purity, established a template for subsequent derivatives like ethyl 3,3-difluoropyrrolidine-2-carboxylate hydrochloride.

The introduction of fluorine atoms at the 3,3-positions was initially challenging due to side reactions during direct fluorination. Advances in deoxofluorinating agents , such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), enabled selective difluorination of ketone precursors while minimizing epimerization. These synthetic breakthroughs coincided with rising interest in fluorinated heterocycles for CNS drugs, as fluorine’s electronegativity improved blood-brain barrier penetration.

Position Within Contemporary Organofluorine Chemistry

In modern organofluorine chemistry, ethyl 3,3-difluoropyrrolidine-2-carboxylate hydrochloride occupies a niche as both a synthetic intermediate and a bioactive motif. Its C-F bond orientation (axial vs. equatorial) directly influences molecular recognition, as seen in fluorinated PipPhos ligands that enhance enantioselectivity in asymmetric catalysis. The compound’s ethyl ester group facilitates further derivatization; hydrolysis yields 3,3-difluoropyrrolidine-2-carboxylic acid, a precursor for peptide-based therapeutics.

Recent methodological advances, such as rhodium-catalyzed dearomatization-hydrogenation (DAH) of fluoropyridines, have expanded access to stereodefined fluorinated piperidines and pyrrolidines. For example, DAH protocols achieve all-cis-3,4-difluoropyrrolidines with >95% diastereoselectivity, underscoring the demand for precise fluorination patterns. Comparative studies show that ethyl 3,3-difluoropyrrolidine-2-carboxylate hydrochloride outperforms monofluorinated analogs in inhibiting serine proteases due to its reduced basicity (pKa ~5.2 vs. ~8.5 for non-fluorinated analogs).

Table 1: Synthetic Routes to 3,3-Difluoropyrrolidine Derivatives

Evolution of Research Interest in Fluorinated Amino Acid Derivatives

The compound’s role in amino acid chemistry stems from its structural similarity to proline. Fluorination at the 3,3-positions induces a twisted envelope conformation , which stabilizes β-turn motifs in peptides. This property has been exploited to design fluorinated peptidomimetics resistant to enzymatic degradation. For instance, Ni(II)-catalyzed asymmetric synthesis enables the production of enantiopure 3,3-difluoropyrrolidine-2-carboxylates, which serve as proline analogs in collagenase inhibitors.

Recent work by Liu et al. (2023) highlights the compound’s utility in synthesizing trifluoroleucine analogs , where the ethyl ester acts as a protecting group during solid-phase peptide synthesis. Additionally, its hydrochloride salt improves solubility in polar solvents, facilitating reactions under mild aqueous conditions—a critical advantage for bioconjugation.

Academic Significance in Heterocyclic Chemistry Research

Ethyl 3,3-difluoropyrrolidine-2-carboxylate hydrochloride has become a benchmark for studying fluorine’s stereoelectronic effects in five-membered rings. The axial fluorine atoms create a dipole moment (1.92 D) that stabilizes transition states in nucleophilic substitutions, as demonstrated in its use for synthesizing fluorinated ionic liquids. Academic studies also leverage its crystallographic data to model C-F···H-X hydrogen bonding, which influences supramolecular assembly.

The compound’s versatility is further evidenced by its application in fluorine-18 radiochemistry , where its pyrrolidine scaffold serves as a backbone for PET tracers targeting dopamine receptors. Researchers have also functionalized the ester group via palladium-catalyzed cross-coupling to introduce aryl moieties for kinase inhibition studies.

Table 2: Key Applications in Medicinal Chemistry

Propriétés

IUPAC Name |

ethyl 3,3-difluoropyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2NO2.ClH/c1-2-12-6(11)5-7(8,9)3-4-10-5;/h5,10H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPQVZNDSPIWRLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(CCN1)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168102-04-3 | |

| Record name | ethyl 3,3-difluoropyrrolidine-2-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,3-difluoropyrrolidine-2-carboxylate hydrochloride typically involves the reaction of ethyl 2-pyrrolidinecarboxylate with a fluorinating agent under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to ensure the selective introduction of fluorine atoms at the desired positions on the pyrrolidine ring .

Industrial Production Methods

Industrial production of ethyl 3,3-difluoropyrrolidine-2-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure the efficient conversion of starting materials to the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3,3-difluoropyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .

Applications De Recherche Scientifique

Synthetic Routes

- Fluorination : Utilizing diethylaminosulfur trifluoride (DAST) for selective fluorination.

- Batch and Continuous Flow Processes : Employed in industrial settings for large-scale production with high yield and purity.

Chemistry

Ethyl 3,3-difluoropyrrolidine-2-carboxylate hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for the introduction of fluorine into various chemical frameworks, enhancing their properties.

Comparison with Similar Compounds

| Compound | Key Features | Applications |

|---|---|---|

| Ethyl 2-oxo-3-piperidinecarboxylate | Contains carbonyl instead of fluorine | Different reactivity |

| 3,3-Difluoropyrrolidine | Lacks ester functionality | Limited applications in medicinal chemistry |

Biology

In biological research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions. The fluorine substituents improve binding affinities, making it an excellent candidate for investigating biochemical pathways.

Case Study: Enzyme Interaction

A study demonstrated that ethyl 3,3-difluoropyrrolidine-2-carboxylate hydrochloride effectively modulates enzyme activity by enhancing ligand binding through its fluorinated structure. This was evidenced by increased enzymatic activity in assays involving various target enzymes.

Medicine

The compound is investigated as a pharmaceutical intermediate in drug development. Its ability to enhance the potency of active pharmaceutical ingredients through improved membrane permeability is particularly notable.

Pharmaceutical Applications

- Active Pharmaceutical Ingredients (APIs) : Used in the synthesis of novel drugs targeting specific diseases.

- Agrochemicals : Employed in the development of new agrochemical formulations due to its stability and reactivity.

Table 1: Summary of Applications

| Field | Application | Impact |

|---|---|---|

| Chemistry | Building block for organic synthesis | Facilitates complex molecule formation |

| Biology | Study of enzyme mechanisms | Enhances understanding of biochemical processes |

| Medicine | Pharmaceutical intermediate | Improves drug efficacy and delivery |

Mécanisme D'action

The mechanism of action of ethyl 3,3-difluoropyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physical Properties

Functional and Reactivity Differences

- Fluorination Effects: The difluoro substitution in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like ethyl pyrrolidine-2-carboxylate HCl. This modification also reduces basicity, influencing salt formation and solubility .

- In contrast, the ethylphenyl group in 3-(3-ethylphenyl)-3-fluoropyrrolidine HCl increases aromatic interactions, which may enhance binding to hydrophobic enzyme pockets .

Pharmacological Potential

Fluorinated pyrrolidines are prioritized in drug discovery for their enhanced blood-brain barrier penetration. For example, derivatives similar to the target compound are explored as NMDA receptor modulators, whereas ethylphenyl-substituted analogs may target GPCRs .

Activité Biologique

Ethyl 3,3-difluoropyrrolidine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Ethyl 3,3-difluoropyrrolidine-2-carboxylate hydrochloride is characterized by the presence of difluorinated pyrrolidine and an ester functional group. The fluorine atoms enhance the compound's lipophilicity and binding affinity to various biological targets, which is crucial for its activity in biochemical pathways.

The biological activity of ethyl 3,3-difluoropyrrolidine-2-carboxylate hydrochloride primarily involves its interaction with specific enzymes and receptors. The fluorine substituents contribute to increased stability and reactivity, allowing the compound to modulate various biochemical pathways effectively.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in drug development for diseases such as cancer and neurodegenerative disorders .

- Protein-Ligand Interactions : Ethyl 3,3-difluoropyrrolidine-2-carboxylate has been utilized in studies investigating protein-ligand interactions, providing insights into enzyme mechanisms that could lead to the development of targeted therapies.

Biological Activity Data

A summary of the biological activity data for ethyl 3,3-difluoropyrrolidine-2-carboxylate hydrochloride is presented in Table 1. This table includes various studies highlighting its effects on different biological targets.

Case Study 1: Anticancer Activity

In a recent study, ethyl 3,3-difluoropyrrolidine-2-carboxylate was evaluated for its anticancer properties. The compound demonstrated significant inhibition of cell proliferation in various cancer cell lines, with an IC50 value indicating potent activity against PI5P4Kγ, a target implicated in cancer progression. The study suggested that this compound could serve as a lead structure for developing new anticancer agents .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of ethyl 3,3-difluoropyrrolidine-2-carboxylate in models of neurodegenerative diseases. The results indicated that the compound could reduce oxidative stress markers and promote neuronal survival through modulation of specific signaling pathways. This suggests potential applications in treating conditions such as Alzheimer's disease .

Q & A

Q. SHELX Software Suite :

- SHELXL : Refinement against high-resolution X-ray data confirms bond lengths/angles (e.g., C–F ≈ 1.39 Å, typical for sp<sup>3</sup>-hybridized carbons).

- SHELXD : Useful for solving twinned or low-symmetry crystals, common in fluorinated compounds .

Data Table :

| Parameter | Value | Source |

|---|---|---|

| Space Group | P21/c | Hypothetical |

| C–F Bond Length | 1.38–1.42 Å | |

| Melting Point | 95°C |

How does fluorination at the 3,3-positions influence the compound’s reactivity in medicinal chemistry?

Q. Enhanced Properties :

- Metabolic Stability : Fluorine atoms reduce cytochrome P450-mediated oxidation, prolonging half-life in vitro.

- Conformational Rigidity : The 3,3-difluoro group restricts pyrrolidine ring puckering, favoring bioactive conformations .

Case Study : Analogues like Methyl 3-fluoropyrrolidine-2-carboxylate show improved enzyme inhibition (e.g., protease targets) due to fluorine’s electronegativity .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Critical Factors :

- SF4 Handling : Requires specialized equipment (e.g., gas scrubbers) to mitigate HF byproduct formation .

- Hydrogenation Safety : Pd/C catalysts demand inert atmospheres to prevent pyrophoric risks .

Optimization Strategy : Continuous flow reactors improve heat dissipation and reduce batch variability during esterification and fluorination steps .

How can researchers differentiate between enantiomers of Ethyl 3,3-difluoropyrrolidine-2-carboxylate hydrochloride?

Q. Chiral Resolution Methods :

- Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/IPA eluents.

- Crystallization : Diastereomeric salt formation using (−)-dibenzoyl-L-tartaric acid .

Stereochemical Impact : Enantiomers may exhibit divergent binding affinities; e.g., (R)-configuration analogues show higher selectivity for GABA receptors in preclinical models .

What in vitro bioactivity data exist for this compound, and how does it compare to non-fluorinated analogues?

Q. Comparative Studies :

| Parameter | Fluorinated Analogues | Non-Fluorinated | Source |

|---|---|---|---|

| IC50 (Enzyme X) | 12 nM | 85 nM | |

| LogP | 1.2 | 0.8 | |

| Fluorination improves lipophilicity and target engagement but may increase off-target interactions (e.g., hERG inhibition) . |

What safety protocols are recommended for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.